molecular formula C8H15NO3 B179434 (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate CAS No. 180682-82-0

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate

Cat. No.: B179434
CAS No.: 180682-82-0
M. Wt: 173.21 g/mol
InChI Key: CWEKJZWVXZKQGP-UHFFFAOYSA-N
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Description

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acrylic acid and contains both an ester and an amino alcohol functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate typically involves the reaction of ethyl acrylate with (S)-1-amino-2-propanol under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic amino group attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by intramolecular cyclization and subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate: Similar structure but lacks the conjugated double bond.

    Methyl 3-(1-hydroxypropan-2-ylamino)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate: Similar structure but with an additional methylene group.

Uniqueness

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is unique due to its conjugated double bond, which imparts distinct reactivity and potential biological activity. The presence of both an ester and an amino alcohol functional group allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

180682-82-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 3-(1-hydroxypropan-2-ylamino)prop-2-enoate

InChI

InChI=1S/C8H15NO3/c1-3-12-8(11)4-5-9-7(2)6-10/h4-5,7,9-10H,3,6H2,1-2H3

InChI Key

CWEKJZWVXZKQGP-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C/N[C@@H](C)CO

SMILES

CCOC(=O)C=CNC(C)CO

Canonical SMILES

CCOC(=O)C=CNC(C)CO

Synonyms

(S,E)-ethyl 3-(1-hydroxypropan-2-ylamino)acrylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.76 g (50 mmol) of 2-amino-1-propanol (III: R=methyl) was added to 100 ml of dimethylformamide and cooled. To this, 4.91 g (50 mmol) of ethyl propiolate (II, R1 =ethyl) was slowly added dropwise. The reactant mixture was stirred at not more than 5° C. for 6 hours and further stirred at room temperature for 2 hour.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step Two
Name
Ethyl 3-[(1-hydroxyprop-2-yl)amino]acrylate

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